![molecular formula C17H17N5O2 B2470400 N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251562-10-3](/img/structure/B2470400.png)
N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide, also known as CPI-455, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been shown to have promising effects in scientific research, particularly in the field of cancer treatment. In
Applications De Recherche Scientifique
Antitumor and Antioxidant Agents
Compounds with structural similarities to N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide have been synthesized and evaluated for their antitumor and antioxidant activities. For instance, annulations involving 2-amino-1,3,4-thiadiazole have led to the development of various derivatives with potential antitumor and antioxidant effects (Hamama et al., 2013). This suggests a potential avenue for researching the biological activities of N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide in oncology and oxidative stress.
Antiulcer Agents
Research on imidazo[1,2-a]pyridines substituted at the 3-position has uncovered their utility as antisecretory and cytoprotective antiulcer agents. Despite a lack of significant antisecretory activity, several derivatives demonstrated notable cytoprotective properties (Starrett et al., 1989). This indicates the potential for N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide to be studied for gastroprotective effects.
Antiviral Activity
A series of compounds related to N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide was designed to assess antiviral activity against human rhinovirus. The synthesis process highlighted the importance of stereospecific reactions in achieving the desired antiviral efficacy (Hamdouchi et al., 1999). This suggests the potential of N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide as a candidate for antiviral research.
Antibacterial and Antiproliferative Activities
The synthesis and evaluation of new heterocyclic compounds, including derivatives of pyrazole, isoxazole, and pyrimidine, have demonstrated antimicrobial and in vitro anticancer activity. Such research underscores the utility of these compounds in developing new therapeutic agents with antibacterial and antiproliferative properties (Fahim et al., 2021). This highlights a potential research direction for studying N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide in the context of antimicrobial and cancer research.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(19-8-3-10-22-11-9-18-13-22)14-4-1-5-15(12-14)24-17-20-6-2-7-21-17/h1-2,4-7,9,11-13H,3,8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBXUQBCDIIXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.